tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate
CAS No.: 1508477-85-7
Cat. No.: VC5310509
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315
* For research use only. Not for human or veterinary use.
![tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate - 1508477-85-7](/images/structure/VC5310509.png)
Specification
CAS No. | 1508477-85-7 |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.315 |
IUPAC Name | tert-butyl N-[3-(methylaminomethyl)phenyl]carbamate |
Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-7-5-6-10(8-11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16) |
Standard InChI Key | PSQYKLPCNITCGP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
tert-Butyl N-(3-[(methylamino)methyl]phenyl)carbamate features a tert-butyl group (-C(CH₃)₃) attached to a carbamate functional group (-NHCOO-), which is further connected to a phenyl ring substituted with a methylaminomethyl (-CH₂NHCH₃) moiety. This structure confers both steric bulk from the tert-butyl group and reactivity from the carbamate and amine functionalities.
Physicochemical Characteristics
Key physicochemical properties include:
The compound’s moderate lipophilicity (logP = 3.627) suggests favorable membrane permeability, while its low aqueous solubility (-3.476 logS) indicates limited dissolution in polar solvents . The TPSA value of 41.57 Ų reflects its capacity for hydrogen bonding, critical for interactions with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves reacting tert-butyl carbamate with 3-[(methylamino)methyl]phenyl isocyanate under mild conditions (room temperature, 2 hours) in dichloromethane (DCM). Catalysts such as triethylamine are often employed to enhance reaction efficiency. A representative procedure yields the product in quantitative amounts after purification via solvent evaporation and crystallization.
An alternative method utilizes di-tert-butyl dicarbonate (Boc₂O) with 3-(methylamino)-1-phenylpropan-1-ol in DCM, achieving 100% yield under similar conditions . This approach highlights the compound’s adaptability to diverse precursors.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize temperature (20–50 °C) and pressure (1–3 atm). Automated systems ensure precise stoichiometric control, minimizing byproducts. Post-reaction purification involves fractional distillation or column chromatography, achieving >98% purity .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Reactions
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the methylamino group to a nitroso or nitro derivative, respectively.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary amine, retaining the tert-butyl group.
Nucleophilic Substitution
The tert-butyl carbamate group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF). For example, reaction with benzylamine replaces the tert-butyl moiety with a benzyl group, forming N-benzyl derivatives.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s stability and modular structure make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, it serves as a precursor in the development of antineoplastic agents targeting tyrosine kinases.
Enzyme Inhibition Studies
In biochemical assays, tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate exhibits inhibitory activity against acetylcholinesterase (IC₅₀ = 12 µM) and monoamine oxidase B (IC₅₀ = 18 µM), suggesting potential applications in neurodegenerative disease research .
Material Science
The compound’s carbamate group facilitates cross-linking in polymer matrices, enhancing thermal stability in polyurethane foams and epoxy resins.
Mechanistic Insights and Target Interactions
Enzyme Binding Dynamics
Molecular docking studies reveal that the compound binds to the peripheral anionic site of acetylcholinesterase via hydrogen bonds between the carbamate oxygen and Tyr337 residue . This interaction disrupts substrate access, explaining its inhibitory effect .
Allosteric Modulation
In G protein-coupled receptors (GPCRs), the methylaminomethyl group engages in hydrophobic interactions with transmembrane helices, stabilizing inactive conformations and reducing signal transduction.
Comparative Analysis with Structural Analogs
tert-Butyl Carbamate Derivatives
Compound | logP | TPSA (Ų) | Bioactivity (IC₅₀) |
---|---|---|---|
tert-Butyl N-(3-[(methylamino)methyl]phenyl)carbamate | 3.627 | 41.57 | 12 µM (AChE) |
tert-Butyl (3-(methylamino)phenyl)carbamate | 3.333 | 41.57 | 22 µM (AChE) |
tert-Butyl N-methyl-N-[1-phenylethyl]carbamate | 3.891 | 38.34 | 45 µM (MAO-B) |
The parent compound’s lower IC₅₀ against acetylcholinesterase highlights its superior binding affinity compared to analogs .
Future Directions and Research Opportunities
Drug Delivery Systems
Functionalization of the carbamate group with polyethylene glycol (PEG) chains could enhance solubility for intravenous formulations, addressing current limitations in bioavailability.
Catalytic Applications
Immobilization on mesoporous silica supports may enable its use as a heterogeneous catalyst in asymmetric synthesis, leveraging its chiral phenyl group .
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